![molecular formula C9H5F3N2O2 B12085717 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under microwave irradiation to improve yields and reduce reaction times . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, which facilitate the initial condensation via an addition–elimination mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present on the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications.
- Oxidation: Can introduce additional functional groups.
- Reduction: Modifies existing functional groups.
- Substitution: Trifluoromethyl and carboxylic acid groups can be replaced with other functional groups.
Biological Studies
The compound's unique structure positions it as a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays. It has shown promise in inhibiting specific enzymes involved in cancer progression, suggesting potential applications in oncology.
- Case Study: Research indicates that this compound can inhibit certain kinases associated with tumor growth, providing a pathway for developing new cancer therapies.
Medicinal Chemistry
In medicinal applications, this compound has been explored for its antitumor properties. Studies have demonstrated its efficacy in inhibiting enzymes critical for cancer cell proliferation.
- Example: A study published in a peer-reviewed journal highlighted its effectiveness against breast cancer cell lines by targeting specific molecular pathways involved in cell growth.
Material Science
The photophysical properties of this compound make it valuable in material science, particularly for developing fluorescent probes and sensors. Its ability to emit fluorescence under UV light can be harnessed for various analytical applications.
- Application Example: Utilized as a fluorescent marker in biological imaging techniques due to its stability and brightness.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications .
Biological Activity
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1018828-72-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₅F₃N₂O₂, with a molecular weight of approximately 230.143 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to the pyrazolo[1,5-a]pyridine scaffold. For instance, derivatives with trifluoromethyl substitutions have shown significant activity against various bacterial strains:
Compound | Activity (Inhibition Zone) | Target Organisms |
---|---|---|
This compound | Moderate (specific data not available) | Gram-positive and Gram-negative bacteria |
Other derivatives | High (up to 23 mm) | E. coli, C. albicans |
In a comparative study, compounds with a trifluoromethyl group exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in enhancing biological activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyridine core can significantly affect potency and selectivity. For example, the introduction of different substituents at specific positions on the ring has been shown to modulate activity against Cryptosporidium parvum, with some analogs achieving an EC50 as low as 0.17 μM . The relationship between lipophilicity (logP) and basicity (pKa) was also explored, revealing that compounds with lower pKa values exhibited reduced affinity for hERG channels, which is critical for minimizing cardiotoxicity .
Case Study 1: Anticryptosporidial Activity
A series of studies investigated the anticryptosporidial efficacy of various pyrazolo derivatives. The most promising compound demonstrated significant in vitro potency against C. parvum, indicating that further optimization of the pyrazolo scaffold could lead to effective treatments for cryptosporidiosis .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives of 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine were synthesized and tested against common pathogens. The results showed that certain modifications led to increased inhibition zones compared to standard antibiotics like Ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Toxicological Considerations
While exploring the biological activities of this compound, it is essential to consider its safety profile. Safety data sheets indicate potential irritant effects upon contact with skin or eyes . Regulatory assessments have classified this compound under various toxicological categories, necessitating careful handling in laboratory settings.
Properties
Molecular Formula |
C9H5F3N2O2 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-6-3-7(8(15)16)13-14(6)4-5/h1-4H,(H,15,16) |
InChI Key |
RQXSDHWIQOETGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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